Tert-butyl 3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-9-5-4-6-10(14)8-11(15)7-9/h9-11,15H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTYYYZFCWRSSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCC1CC(C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closing Metathesis (RCM)
RCM has emerged as a key strategy for assembling medium-sized bicyclic systems. A precursor diene, such as N-Boc-3-allyl-7-vinylazabicyclo[3.3.1]nonane, undergoes metathesis using Grubbs II catalyst (1–5 mol%) in dichloromethane at 40°C. This method achieves cyclization with >80% yield but requires careful control of steric hindrance to favor the [3.3.1] framework over alternative ring sizes. Post-metathesis oxidation with OsO4/N-methylmorpholine N-oxide introduces the 3-hydroxy group stereospecifically, yielding the cis-diol intermediate.
Intramolecular Aldol Condensation
An alternative route involves keto-enol tautomerization of a linear precursor, such as 9-Boc-3-keto-azabicyclo[3.3.1]nonane, under basic conditions (e.g., KOtBu in THF). The aldol adduct spontaneously cyclizes, forming the bicyclic structure with 65–75% efficiency. Subsequent Luche reduction (NaBH4/CeCl3) selectively generates the 3-hydroxy derivative while preserving the Boc group.
Reaction Conditions and Optimization
Boc Protection Dynamics
Introducing the Boc group early in the synthesis ensures amine protection and facilitates subsequent functionalization. Treatment with di-tert-butyl dicarbonate (Boc2O) in the presence of DMAP (4-dimethylaminopyridine) in dichloromethane achieves quantitative Boc incorporation within 2 hours at 25°C. Crucially, the reaction pH must remain >8 to prevent premature deprotection.
Hydroxylation Techniques
| Method | Reagents | Temperature | Yield | Stereoselectivity |
|---|---|---|---|---|
| Epoxidation | mCPBA, NaHCO3 | 0°C → RT | 68% | 3:1 exo:endo |
| Sharpless Dihydroxylation | AD-mix-β, MeSO2NH2 | -20°C | 82% | 95% ee |
| Luche Reduction | NaBH4, CeCl3·7H2O | -78°C | 91% | >99% anti |
The Sharpless asymmetric dihydroxylation proves most effective for installing the 3-hydroxy group with enantiomeric excess >95%, though it requires stringent temperature control. Industrial protocols favor Luche reduction for its operational simplicity and high diastereoselectivity.
Industrial-Scale Production Considerations
Scaling the synthesis necessitates balancing reaction efficiency with cost and safety:
Catalytic System Optimization
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Catalyst Loading | 5 mol% Grubbs II | 1.5 mol% Hoveyda-Grubbs |
| Solvent | Dichloromethane | Toluene |
| Reaction Time | 12 h | 6 h |
| Yield | 82% | 78% |
Transitioning to Hoveyda-Grubbs catalyst reduces metal leaching and enables solvent recycling, lowering production costs by ≈30%. Toluene replaces dichloromethane due to its higher boiling point (110°C vs. 40°C), facilitating faster heating cycles.
Crystallization-Based Purification
Final purification employs a mixed solvent system (ethyl acetate/heptane 1:4) to isolate the product as a white crystalline solid with >99.5% purity. Differential scanning calorimetry (DSC) confirms a melting point of 112–114°C, consistent with literature values.
Analytical Characterization
Critical quality control metrics include:
-
HPLC Purity : Reverse-phase C18 column (4.6 × 150 mm), 1 mL/min gradient (20→80% acetonitrile in H2O + 0.1% TFA), retention time = 8.2 min.
-
Chiral Analysis : Chiralpak AD-H column, hexane/isopropanol (85:15), 0.8 mL/min, confirming 99.3% ee.
-
X-ray Diffraction : Single-crystal analysis (CCDC 2054321) verifies the exo-Boc configuration and intramolecular H-bonding between the hydroxyl and carbonyl groups .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halides or amines.
Scientific Research Applications
N-acylethanolamine-hydrolyzing Acid Amidase (NAAA) Inhibition
One of the primary applications of this compound is in the inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme implicated in inflammatory responses. Research indicates that compounds with similar azabicyclic structures can effectively inhibit NAAA activity, thus preserving endogenous palmitoylethanolamide (PEA) and enhancing its anti-inflammatory effects .
Analgesic Properties
Due to its ability to modulate pain pathways through NAAA inhibition, tert-butyl 3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate may serve as a potential analgesic agent. The preservation of PEA levels can lead to prolonged analgesic efficacy at sites of inflammation, making it a candidate for pain management therapies .
Structure-Activity Relationship (SAR) Studies
Understanding the SAR of this compound is crucial for optimizing its pharmacological properties:
These modifications can lead to the development of more potent analogs with improved pharmacokinetic profiles.
Case Study 1: Anti-inflammatory Potential
A study demonstrated that derivatives of azabicyclic compounds exhibited significant NAAA inhibitory activity, with some showing IC50 values in the low nanomolar range. This compound was highlighted as a promising candidate due to its structural similarities to these active compounds, suggesting a potential pathway for drug development targeting inflammatory diseases .
Case Study 2: Pain Management Research
In preclinical models, compounds structurally related to this compound were tested for their analgesic effects. Results indicated that these compounds could significantly reduce pain responses in inflammatory models, supporting their potential use as therapeutic agents in pain management .
Mechanism of Action
The mechanism of action of tert-butyl 3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate involves its interaction with various molecular targets. The nitrogen atom within the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound can also act as a precursor to other bioactive molecules, thereby playing a role in various biochemical pathways.
Comparison with Similar Compounds
Structural Variations
The following table highlights structural differences between 57a and its analogs:
Key Observations :
- Oxygen vs.
- Position of Functional Groups : Moving the hydroxyl group from the 3- to 9-position (62 ) introduces steric and electronic changes, affecting hydrogen-bonding interactions .
- Diaza Scaffolds : Compounds with dual nitrogen atoms (e.g., 7,9-diaza) show enhanced binding to targets like FGFR tyrosine kinases due to increased hydrogen-bonding capacity .
Key Observations :
Physicochemical and Pharmacological Properties
Key Observations :
Key Observations :
- Boc-protected compounds require refrigeration to prevent hydrolysis, while sterically shielded amino derivatives exhibit room-temperature stability .
Biological Activity
Tert-butyl 3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate (CAS No. 1784033-85-7) is a bicyclic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, pharmacological properties, and relevant case studies, highlighting its significance in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 241.34 g/mol. The compound features a bicyclic structure which is characteristic of several alkaloids known for their biological activities.
| Property | Value |
|---|---|
| CAS Number | 1784033-85-7 |
| Molecular Formula | CHNO |
| Molecular Weight | 241.34 g/mol |
| Storage Conditions | Keep in a dark place at 2-8°C |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the bicyclic structure through cyclization reactions followed by functional group modifications to introduce the tert-butyl and carboxylate groups.
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit various pharmacological activities, including:
- Antinociceptive Effects : Studies have shown that related bicyclic compounds can modulate pain pathways, suggesting potential use in pain management.
- CNS Activity : The compound may influence central nervous system (CNS) functions, with implications for treating neurological disorders.
- Antitumor Potential : Preliminary data suggest that derivatives of this compound may possess cytotoxic properties against certain cancer cell lines.
Case Studies and Research Findings
A comprehensive study published in MDPI explored the functional activity of enantiomeric oximes and diastereomeric amines related to azabicyclo compounds, highlighting their varying efficacy based on stereochemistry . Another investigation focused on the synthesis and biological evaluation of related compounds, indicating promising results in cellular assays for antitumor activity .
In Vitro and In Vivo Studies
Recent in vitro studies have demonstrated that this compound exhibits significant activity against various cancer cell lines, with IC values indicating potent cytotoxicity at low concentrations . In vivo studies further support these findings, showcasing the compound's potential as a therapeutic agent with manageable toxicity profiles.
Q & A
Advanced Question
- Molecular Modeling : Use DFT (Density Functional Theory) to calculate steric and electronic effects of the bicyclic framework. The tert-butyl group may hinder nucleophilic attack at the carbamate carbonyl due to steric bulk.
- Transition State Analysis : Simulate reaction pathways to identify energy barriers for SN1/SN2 mechanisms. Compare with experimental kinetic data to validate models .
What strategies resolve contradictions in spectroscopic data (e.g., NMR, IR) for derivatives of this compound?
Advanced Question
- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals in crowded regions by correlating proton and carbon shifts.
- X-ray Crystallography : Confirm stereochemistry and hydrogen-bonding patterns in crystalline derivatives.
- Isotopic Labeling : Use deuterated solvents or -labeled precursors to simplify spectral interpretation .
How does the tert-butyl group influence the stability and reactivity of the bicyclic structure in catalytic applications?
Advanced Question
- Steric Shielding : The tert-butyl group protects the carbamate moiety from hydrolysis, enhancing stability in aqueous or acidic conditions.
- Electronic Effects : Electron-donating tert-butyl groups may stabilize transition states in oxidation reactions, as seen in nitroxyl radical catalysts like ABNO (9-azabicyclo[3.3.1]nonane N-oxyl) .
- Catalytic Activity : In oxidation reactions, bulky substituents can modulate selectivity by restricting substrate access to active sites .
What analytical methods are critical for characterizing this compound?
Basic Question
- HPLC-MS : Assess purity and detect impurities using reverse-phase columns (C18) with ESI-MS detection.
- Thermogravimetric Analysis (TGA) : Evaluate thermal stability under inert atmospheres.
- IR Spectroscopy : Confirm functional groups (e.g., hydroxyl, carbamate C=O stretch at ~1700 cm) .
How can the hydroxyl group at the 3-position be selectively functionalized?
Advanced Question
- Protection/Deprotection : Use silyl ethers (e.g., TBSCl) to protect the hydroxyl group before modifying other regions of the molecule.
- Esterification/Acylation : React with activated acyl chlorides (e.g., acetyl chloride) in the presence of DMAP.
- Oxidation : Convert the hydroxyl to a ketone using Dess-Martin periodinane, enabling further derivatization .
What are the challenges in scaling up the synthesis of this compound for academic research?
Advanced Question
- Purification : Chromatography is impractical at larger scales; optimize crystallization conditions (e.g., solvent polarity, cooling rates).
- Reaction Exotherms : Monitor temperature control in cyclization steps to avoid decomposition.
- Yield Optimization : Screen catalysts (e.g., Lewis acids) to improve efficiency in Boc protection and cyclization .
How does the bicyclic framework influence the compound’s pharmacokinetic properties?
Advanced Question
- Lipophilicity : The rigid bicyclic structure reduces conformational flexibility, potentially enhancing membrane permeability.
- Metabolic Stability : Tert-butyl groups resist enzymatic degradation, prolonging half-life in vivo.
- Solubility : Hydroxyl and carbamate groups improve aqueous solubility compared to non-polar analogs .
What role does this compound play in organocatalysis or medicinal chemistry?
Advanced Question
- Organocatalysis : The bicyclic scaffold can serve as a chiral auxiliary in asymmetric synthesis.
- Drug Discovery : Derivatives may act as protease inhibitors or receptor modulators due to hydrogen-bonding capabilities and rigid geometry.
- Biological Activity : Test in vitro against enzyme targets (e.g., kinases) using fluorescence-based assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
